molecular formula C8H13FO2 B128497 Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- CAS No. 152237-14-4

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-

Cat. No. B128497
M. Wt: 160.19 g/mol
InChI Key: HABIHZMRBKTLDZ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CF3-CPA and is used as a tool in chemical biology and medicinal chemistry research. CF3-CPA is a chiral compound that has two enantiomers, (1R,2R)-rel- and (1S,2S)-rel-. In

Mechanism Of Action

CF3-CPA modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification is irreversible and leads to the inactivation of the protein. CF3-CPA inhibits the activity of the proteasome by binding to the active site of the proteasome and preventing the degradation of proteins.

Biochemical And Physiological Effects

CF3-CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that contain cysteine residues, including caspases, cathepsins, and glutathione S-transferases. CF3-CPA has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition, CF3-CPA has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

CF3-CPA has several advantages for use in lab experiments. It is a highly selective and irreversible modifier of cysteine residues, which makes it a valuable tool for studying the function of cysteine residues in proteins. CF3-CPA is also a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in disease. However, CF3-CPA has some limitations for use in lab experiments. It is a highly reactive compound that can modify other nucleophilic residues in proteins, which can lead to non-specific effects. CF3-CPA is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for research on CF3-CPA. One area of research is the development of new derivatives of CF3-CPA that have improved selectivity and potency for modifying cysteine residues in proteins. Another area of research is the development of new proteasome inhibitors that are based on the structure of CF3-CPA. These inhibitors could be used as potential therapeutic agents for the treatment of cancer and other diseases. Finally, research on the biochemical and physiological effects of CF3-CPA could lead to the discovery of new targets for drug development.

Scientific Research Applications

CF3-CPA has been used as a tool in chemical biology and medicinal chemistry research due to its ability to selectively and irreversibly modify cysteine residues in proteins. This modification can be used to study the function of cysteine residues in proteins and to develop new therapeutic agents that target specific cysteine residues. CF3-CPA has also been shown to inhibit the activity of the proteasome, a complex protein degradation machinery that plays a critical role in cellular homeostasis. This inhibition can be used to study the role of the proteasome in disease and to develop new therapeutic agents that target the proteasome.

properties

CAS RN

152237-14-4

Product Name

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

tert-butyl (1S,2S)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

HABIHZMRBKTLDZ-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1F

SMILES

CC(C)(C)OC(=O)C1CC1F

Canonical SMILES

CC(C)(C)OC(=O)C1CC1F

synonyms

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium borohydride (8.75 g, 231.21 mmol) was dissolved in NMP (95 mL) under stirring with a stirring blade at room temperature. Subsequently, to the resultant solution was added an NMP solution (20 mL) of tert-butyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate (cis/trans=62/38) (hereinafter the compound will be referred to as “compound (1a)”) (30 g, 154.14 mmol). An NMP solution (35 mL) of cobalt chloride hexahydrate (1.1 g, 4.62 mmol) was gradually added to the resultant reaction mixture under ice cooling. After completion of dropwise addition, the resultant mixture was stirred with a stirring blade at room temperature for 30 minutes, and at 40° C. for three hours. After completion of reaction, water (120 mL) was added to the resultant reaction mixture at the same temperature, followed by addition of 5 N hydrochloric acid (30 mL). Subsequently, toluene was added to the reaction mixture for extraction. The resultant toluene layer was washed with water, and then dried over sodium sulfate, to thereby yield a toluene solution containing 24.3 g (yield: 98%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tert-butyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
compound ( 1a )
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
120 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight
Yield
98%

Synthesis routes and methods II

Procedure details

Sodium borohydride (243 mg, 6.43 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of tert-butyl 2-chloro-2-fluoro-cyclopropane-1-carboxylate (cis/trans=57/43) (hereinafter the compound will be referred to as “compound (1d)”) (500 mg, 2.57 mmol). Cobalt chloride (33.4 mg, 1.54 mmol) was added to the resultant solution. After completion of addition, the resultant mixture was stirred at 50° C. for 14 hours. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 344.6 mg (yield: 84%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
243 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 1d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
33.4 mg
Type
catalyst
Reaction Step Five
Name
tert-butyl 2-chloro-2-fluoro-cyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
84%

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